molecular formula C18H21N3O3S B2562130 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2310157-51-6

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2562130
CAS No.: 2310157-51-6
M. Wt: 359.44
InChI Key: WGDFJSOWHNUHFI-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a small molecule research chemical with the molecular formula C18H21N3O3S and a molecular weight of 359.45 g/mol . This complex synthetic compound features a cyclopenta[c]pyrazole core, which is a privileged scaffold in medicinal chemistry and drug discovery research due to its potential for diverse biological interactions . The structure is further substituted with a 1,1-dioxotetrahydrothiophene (sulfone) group and an N-(o-tolyl) carboxamide moiety, making it a valuable building block for constructing more complex chemical libraries . Its specific molecular architecture suggests potential utility in various research areas, including high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of novel bioactive molecules. The presence of both hydrogen bond donor and acceptor groups, along with the conformationally constrained polycyclic system, makes this compound particularly interesting for probing protein-ligand interactions and developing enzyme inhibitors. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to contact us for specific technical data, including NMR spectra and HPLC purity reports.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-4-2-5-13(10-12)19-18(22)17-15-6-3-7-16(15)20-21(17)14-8-9-25(23,24)11-14/h2,4-5,10,14H,3,6-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDFJSOWHNUHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiolane ring, followed by the construction of the cyclopentapyrazole core, and finally, the introduction of the carboxamide group. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency .

Chemical Reactions Analysis

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, to form amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[c]pyrazole Derivatives

  • Derivative 11 (Arena Pharmaceuticals):
    • Structure: (5R,6R)-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide with alkyl/aryl substituents.
    • Activity: High CB2 receptor selectivity (>8,100-fold over CB1), oral efficacy in inflammatory pain models .
    • Comparison: The target compound’s sulfolane group may improve solubility compared to Derivative 11’s simpler substituents.

1-(1,1-Dioxothiolan-3-yl) Pyrazole Carboxamides

  • D627-0156 (ChemDiv): Structure: 1-(1,1-Dioxothiolan-3-yl)-5-(4-methylphenyl)-N-phenethyl-1H-pyrazole-3-carboxamide. Molecular Weight: ~435.5 g/mol (C₂₃H₂₅N₃O₃S).

Complex Bicyclic Pyrazole Derivatives

  • Compound 165 (Patent Example):
    • Structure: Cyclopropa[3.4]cyclopenta[1,2-c]pyrazole-3-carboxamide with fluorophenyl and difluorophenyl groups.
    • Activity: Designed for kinase inhibition (undisclosed target).
    • Comparison: The target compound’s simpler bicyclic system may reduce synthetic complexity while retaining receptor affinity .

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound Core Structure Key Substituents Receptor Affinity
Target Compound Cyclopenta[c]pyrazole 1,1-Dioxothiolan-3-yl, 3-methylphenyl Likely CB2-selective*
Derivative 11 Cyclopenta[c]pyrazole Alkyl/aryl groups CB2 IC₅₀: 6.2 nM
D627-0156 Pyrazole Phenethyl, 4-methylphenyl Undisclosed
Compound 29b Pyrazole Dimethoxyphenyl, fluorophenyl NTS1 Ki: 0.8 nM

*Inferred from structural similarity to Derivative 11.

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility
Target Compound 373.47 3.2 Moderate
Derivative 11 ~350 2.8 Low
D627-0156 435.5 4.1 Low
Compound 30 498.5 4.5 Poor

The sulfolane group in the target compound likely improves solubility compared to alkyl-substituted analogs.

Biological Activity

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopenta[c]pyrazole core linked to a thiolane moiety containing a dioxo group. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S with a molecular weight of approximately 304.36 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiolane and pyrazole structures may facilitate binding to enzymes or receptors involved in critical signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer progression or inflammatory responses.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular responses.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds often exhibit significant anticancer activity. For instance, related compounds have shown potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) with IC₅₀ values in the low micromolar range .

CompoundCell LineIC₅₀ (μM)Reference
C5MCF-70.08
C6A5490.05

Antimicrobial Activity

Some studies suggest that compounds with similar structural features possess antimicrobial properties. They can disrupt bacterial cell membranes or inhibit bacterial enzymes, leading to cell death.

Case Studies

  • In Vitro Studies : A series of pyrazole derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. Compounds closely related to the target compound exhibited significant growth inhibition, suggesting that modifications to the pyrazole structure can enhance biological activity .
  • Docking Studies : Computational studies have been performed to predict the binding affinity of these compounds to key targets such as EGFR (Epidermal Growth Factor Receptor). These studies provide insights into how structural variations influence binding and activity .

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